molecular formula C16H18ClF2NOS B2553052 1-[(4-Fluorobenzyl)amino]-3-[(4-fluorophenyl)sulfanyl]-2-propanol hydrochloride CAS No. 256370-13-5

1-[(4-Fluorobenzyl)amino]-3-[(4-fluorophenyl)sulfanyl]-2-propanol hydrochloride

Cat. No.: B2553052
CAS No.: 256370-13-5
M. Wt: 345.83
InChI Key: DTZLTESXHCXBFD-UHFFFAOYSA-N
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Description

This compound, also known as 3-[(4-fluorobenzyl)amino]-1-propanol hydrochloride, has a CAS Number of 144334-07-6 . It has a molecular weight of 219.69 and a molecular formula of C16H18ClF2NOS . The compound is a solid at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H14FNO.ClH/c11-10-4-2-9 (3-5-10)8-12-6-1-7-13;/h2-5,12-13H,1,6-8H2;1H . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.

Scientific Research Applications

Synthesis and Labeling for Imaging Studies

  • The compound has been involved in the synthesis of radioligands for clinical PET studies, specifically targeting histamine H3 receptors. This application is crucial for understanding receptor distributions and functioning within the brain, which has implications for neurological disorders (Iwata et al., 2000).

Inhibition Studies for Drug Development

  • Another significant application is in the development of inhibitors for tumor-associated isozymes, such as carbonic anhydrase IX, indicating potential uses in designing antitumor agents. These studies contribute to the broader field of cancer research, aiming at identifying novel therapeutic targets (Ilies et al., 2003).

Fluorogenic Reagents for Analytical Chemistry

  • The compound also finds application as a fluorogenic reagent, particularly in the selective detection of tryptophan. This capability is vital for biochemical assays where specific detection of amino acids is required, underscoring its role in analytical chemistry and diagnostics (Kojima et al., 1991).

Material Science and Chemical Synthesis

  • In material science, derivatives of the compound have been synthesized and characterized for understanding lp⋯π intermolecular interactions in 1,2,4-triazoles. This research aids in the design of materials with specific properties, highlighting the compound's role in advancing material science (Shukla et al., 2014).

Fluorescence Probes for Biological Studies

  • It also serves as a core structure in the development of fluorescent probes for mercury detection in aqueous solutions. The creation of such sensors is crucial for environmental monitoring and public health, demonstrating the compound's utility in environmental science and toxicology (Huang et al., 2008).

Safety and Hazards

A Safety Data Sheet (SDS) would provide comprehensive information about the safety and hazards associated with this compound . Unfortunately, the SDS was not available in the search results.

Properties

IUPAC Name

1-[(4-fluorophenyl)methylamino]-3-(4-fluorophenyl)sulfanylpropan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F2NOS.ClH/c17-13-3-1-12(2-4-13)9-19-10-15(20)11-21-16-7-5-14(18)6-8-16;/h1-8,15,19-20H,9-11H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTZLTESXHCXBFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNCC(CSC2=CC=C(C=C2)F)O)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClF2NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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